![molecular formula C17H13FN2O3S3 B2910998 (E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide CAS No. 867041-90-5](/img/structure/B2910998.png)
(E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
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Description
(E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H13FN2O3S3 and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Sulfonamide derivatives have shown remarkable antimicrobial and anticancer activities. For example, compounds synthesized with sulfonamide groups have demonstrated high anti-Mycobacterium smegmatis activity, which is crucial for developing new antimicrobial agents (Yolal et al., 2012). Similarly, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing potential as therapeutic agents (Küçükgüzel et al., 2013).
Enzyme Inhibition and Cancer Therapy
Specific sulfonamide compounds have been identified as selective inhibitors of human carbonic anhydrase (hCA) IX and XII isoenzymes, which are targets for cancer therapy. For instance, certain derivatives have been highlighted for their selectivity and potency in inhibiting these isoenzymes, suggesting their utility as new anticancer drug candidates (Gul et al., 2018).
Photodynamic Therapy for Cancer
Sulfonamide-based zinc phthalocyanines have been synthesized and characterized for their photophysical and photochemical properties. Their high singlet oxygen quantum yield and good fluorescence properties make them excellent candidates as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Sensing and Detection Applications
Sulfonamide derivatives have also been utilized in the development of fluorescent probes for selective detection. For example, a study designed a reaction-based fluorescent probe using a sulfonamide derivative for the selective signaling of thiophenols, demonstrating its potential in environmental monitoring (Choi et al., 2017).
properties
IUPAC Name |
(NE)-4-fluoro-N-[(5Z)-4-oxo-3-prop-2-enyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S3/c1-2-9-20-16(21)15(11-13-4-3-10-24-13)25-17(20)19-26(22,23)14-7-5-12(18)6-8-14/h2-8,10-11H,1,9H2/b15-11-,19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRHXKKXFBCII-WGGXDPCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CS2)SC1=NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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